1-Bromo-4-(cyclopentylsulfonyl)benzene

Description

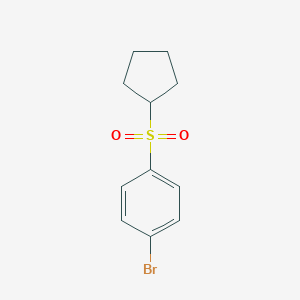

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-cyclopentylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVMOUOFLLDHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601482 | |

| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173387-45-6 | |

| Record name | 1-Bromo-4-(cyclopentylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173387-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Cyclopentylsulfonyl Benzene and Analogues

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring is a key site for several important chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and halogen-exchange transformations. The presence of the para-sulfonyl group activates the aryl bromide towards certain types of reactions.

Cross-Coupling Reactions for Further Functionalization

The aryl bromide moiety of 1-bromo-4-(cyclopentylsulfonyl)benzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the aromatic ring. Some of the most common cross-coupling reactions applicable in this context include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form a new carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond.

Stille Coupling: Reaction with an organotin reagent in the presence of a palladium catalyst to form a new carbon-carbon bond.

These reactions provide versatile pathways to synthesize a wide range of derivatives of this compound with diverse functionalities.

Halogen-Exchange Transformations

The bromine atom in this compound can be exchanged for other halogens, most commonly iodine or fluorine. These transformations are valuable for modulating the reactivity of the aryl halide or for introducing specific halogens required for subsequent reactions.

Finkelstein Reaction (Halogen Exchange): While more common for alkyl halides, analogous halogen exchange reactions can be performed on aryl halides under specific conditions, often using a copper catalyst. For example, reacting the aryl bromide with sodium iodide in the presence of a copper(I) catalyst can yield the corresponding aryl iodide.

Halex Reaction (Halogen Exchange for Fluorine): The introduction of fluorine can be achieved through nucleophilic aromatic substitution using a fluoride (B91410) source such as potassium fluoride. This reaction is often carried out in a polar aprotic solvent at elevated temperatures and may be facilitated by a phase-transfer catalyst.

Reactivity of the Cyclopentylsulfonyl Group

The cyclopentylsulfonyl group also possesses distinct reactivity, primarily centered around the carbon atoms adjacent to the sulfone (the α-carbons) and the potential for the entire group to undergo rearrangements.

α-Carbanion Formation and Stabilization in Sulfones

The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the α-carbons of the cyclopentyl ring. siue.edu This allows for the ready formation of an α-carbanion upon treatment with a suitable base. siue.edunih.gov The resulting carbanion is stabilized by the adjacent sulfonyl group through a combination of inductive effects and d-orbital participation. siue.edu

The formation of these stabilized carbanions is a powerful tool in organic synthesis, as they can act as nucleophiles in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the α-position.

Aldol-type reactions: Addition to carbonyl compounds to form β-hydroxy sulfones. siue.edu

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Sulfone-Mediated Rearrangements

Sulfones can participate in several types of rearrangement reactions. One notable example is the Ramberg-Bäcklund reaction, which converts an α-halo sulfone into an alkene upon treatment with a base. While this specific reaction requires a halogen at the α-position, other rearrangements can be initiated from the sulfone moiety. wikipedia.org For instance, under certain conditions, sulfone groups can be involved in Smiles-type rearrangements. Additionally, recent research has explored 1,2-sulfone rearrangements initiated by nucleophilic addition to vinyl sulfones. rsc.org

Role of Sulfones in Carbon-Carbon Bond Formation

The sulfone group (—SO₂—) present in this compound plays a pivotal role in facilitating carbon-carbon bond formation. This functional group is strongly electron-withdrawing, a property that allows it to stabilize an adjacent negative charge. When a proton on the carbon atom alpha to the sulfonyl group is removed by a base, the resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atoms of the sulfone. This stabilization makes the formation of the carbanion more favorable, and this nucleophilic species can then participate in various reactions to form new carbon-carbon bonds.

Furthermore, sulfones are utilized in transition-metal-free synthesis pathways. For instance, the reaction of sodium sulfinates with aryne precursors can produce structurally diverse sulfones under mild conditions. organic-chemistry.org These reactions highlight the versatility of the sulfone moiety as a key component in constructing complex molecular frameworks through C-C bond formation.

Michael-Type Addition Reactions of Sulfonylated Compounds

Michael-type addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (known as a Michael acceptor). masterorganicchemistry.com The driving force for this reaction is the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

The general mechanism involves three primary steps:

Formation of a nucleophile, often an enolate, by deprotonation with a base. masterorganicchemistry.com

Addition of the nucleophile to the β-carbon of the electrophilic alkene. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

Sulfonylated compounds are effective participants in Michael-type additions. A proposed mechanism involves the formation of an arylsulfinate anion intermediate from a precursor like an N-arylsulfonyl hydroxylamine. mdpi.com This arylsulfinate anion then acts as the nucleophile, attacking an electron-deficient alkene to afford an alkyl aryl sulfone. mdpi.com This demonstrates how the sulfonyl group can be instrumental in generating the necessary nucleophile for the Michael addition, leading to the synthesis of more complex sulfone-containing molecules.

Below is an interactive table listing common Michael acceptors that can react with nucleophiles derived from sulfonylated compounds.

| Michael Acceptor Type | Example Structure |

| α,β-Unsaturated Ketone | R-CO-CH=CH-R' |

| α,β-Unsaturated Ester | R-O-CO-CH=CH-R' |

| α,β-Unsaturated Nitrile | N≡C-CH=CH-R' |

| α,β-Unsaturated Aldehyde | O=CH-CH=CH-R' |

| Nitroalkene | O₂N-CH=CH-R' |

Reaction Mechanisms and Pathways

Understanding the detailed step-by-step sequence of a reaction, including its intermediates and rate-limiting steps, is crucial for controlling reaction outcomes.

Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.org Their transient nature often makes them challenging to isolate, but their existence is inferred through mechanistic studies. In reactions involving sulfones, key intermediates include:

Arylsulfinate/Arylsulfonyl Anions: As proposed in certain synthetic routes, these anions can be formed under basic conditions and act as potent nucleophiles in reactions like Michael additions. mdpi.com

Carbanions: The electron-withdrawing nature of the sulfone group can stabilize a carbanion on an adjacent carbon atom, making it a viable intermediate in reactions requiring a carbon-based nucleophile.

Transition States: These are not true intermediates but high-energy complexes that exist fleetingly as reactants are converted into products. Theoretical investigations into reactions like the amination of aryl halides focus on evaluating the structure and energy of these transition states to understand reaction kinetics. nih.gov

For a multi-step process, such as a Michael addition involving a derivative of this compound, the RDS could be the initial deprotonation to form the nucleophilic intermediate or the subsequent conjugate addition step where the new carbon-carbon bond is formed. studymind.co.uk The specific RDS depends on factors like the strength of the base, the stability of the intermediate, and the reactivity of the Michael acceptor.

Substituents on an aromatic ring profoundly influence the molecule's reactivity (kinetics) and the stability of intermediates and products (thermodynamics). lumenlearning.compressbooks.pub They exert their influence through inductive effects (through sigma bonds) and resonance effects (through pi bonds).

Activating vs. Deactivating Groups: Substituents that are electron-donating make the aromatic ring more nucleophilic and thus more reactive towards electrophiles; these are called activating groups. Conversely, electron-withdrawing groups pull electron density from the ring, making it less nucleophilic and less reactive; these are deactivating groups. lumenlearning.compressbooks.pub

In this compound, both substituents are deactivating. The cyclopentylsulfonyl group is a very strong electron-withdrawing group due to both induction and resonance. The bromo group is also deactivating, as its strong electron-withdrawing inductive effect outweighs its weaker electron-donating resonance effect. pressbooks.pub The presence of these two deactivating groups makes the benzene ring significantly less reactive toward electrophilic aromatic substitution than benzene itself. Theoretical studies on similar systems have shown a clear correlation between the electron-withdrawing or -donating ability of substituents (as measured by Hammett parameters) and the activation energy barriers for reactions. nih.gov

The following interactive table, based on data for the nitration of substituted benzenes, illustrates the powerful effect substituents have on reaction rates compared to benzene.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Br | 0.030 | Deactivating |

| -CO₂Et | 0.0037 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Deactivating |

This table demonstrates the significant deactivation caused by electron-withdrawing groups like bromo (-Br) and nitro (-NO₂), which is analogous to the effect of the sulfonyl group. lumenlearning.com

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. In electrophilic aromatic substitution, the existing substituents on the benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). pressbooks.pub The strongly deactivating sulfonyl group is a meta-director. The bromo group, while deactivating, is an ortho-, para-director. pressbooks.pub In a molecule like this compound, the directing effects of these groups would need to be considered to predict the outcome of further substitution reactions. Thermodynamic stability of the potential products often dictates the final regioselectivity of a reaction. nih.gov

Stereoselectivity: This describes the preferential formation of one stereoisomer over another. The stereochemical outcome of reactions can be highly dependent on the structure of the reactants. A structural analysis of a diastereomeric brominated sulfone, erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene, was crucial in determining the mechanism of its 1,3-elimination reaction. nih.gov The study revealed that the reaction proceeds with inversion of configuration at each of the two chiral carbon centers. nih.gov This finding underscores how the specific three-dimensional arrangement of atoms in a sulfone precursor can rigidly control the stereochemistry of the product. In the crystal structure of this compound, specific C—H⋯Br and C—H⋯O hydrogen bonds help lock the conformation, influencing its reactivity. nih.gov

Directing Effects of the Bromine and Sulfonyl Substituents

The reactivity and regioselectivity of this compound in aromatic substitution reactions are governed by the electronic properties of its two substituents: the bromine atom and the cyclopentylsulfonyl group. These substituents exert distinct and somewhat opposing influences on the benzene ring, which are crucial for predicting the outcome of chemical transformations.

In the context of electrophilic aromatic substitution , the bromine atom is classified as a weakly deactivating but ortho-, para-directing group. rsc.orgacs.org Its deactivating nature stems from its strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. wiley-vch.de However, the bromine atom also possesses lone pairs of electrons that can be donated into the ring through resonance (a π-donating effect). This resonance effect partially counteracts the inductive effect and is most pronounced at the ortho and para positions, stabilizing the carbocationic intermediate (the sigma complex) formed during electrophilic attack at these sites. rsc.orgacs.org

Conversely, the cyclopentylsulfonyl group (-SO₂-c-C₅H₉) is a strongly deactivating and meta-directing substituent. rsc.org The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms, resulting in a powerful electron-withdrawing inductive effect. Furthermore, the sulfonyl group can withdraw electron density from the aromatic ring via resonance. These combined effects significantly decrease the electron density of the ring, making it much less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.

When both substituents are present on the benzene ring, as in this compound, their directing effects are combined. The powerful meta-directing influence of the sulfonyl group and the ortho-, para-directing nature of the bromine atom guide incoming electrophiles to the positions that are ortho to the bromine and meta to the sulfonyl group.

In nucleophilic aromatic substitution (SNAr) , the roles of these substituents are reversed. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. In this compound, the bromine atom can act as a leaving group. The cyclopentylsulfonyl group, being strongly electron-withdrawing, activates the ring for nucleophilic attack. researchgate.netrsc.org This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge of the intermediate Meisenheimer complex through resonance. researchgate.net Therefore, the para-disposed sulfonyl group in this compound strongly facilitates the displacement of the bromide by a nucleophile. While traditionally viewed as a stepwise process, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. rsc.orgrsc.org

Table 1: Summary of Substituent Effects in this compound

| Reaction Type | Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Electrophilic Aromatic Substitution | Bromine | Electron-withdrawing | Electron-donating | Weakly Deactivating | Ortho, Para |

| Cyclopentylsulfonyl | Strongly Electron-withdrawing | Strongly Electron-withdrawing | Strongly Deactivating | Meta | |

| Nucleophilic Aromatic Substitution | Bromine | - | - | Leaving Group | - |

| Cyclopentylsulfonyl | Strongly Electron-withdrawing | Strongly Electron-withdrawing | Activating | Ortho, Para to Leaving Group |

Asymmetric Synthesis of Chiral Sulfone Derivatives

Chiral sulfones are valuable building blocks in medicinal chemistry and materials science. rsc.orgrsc.org The development of stereoselective methods to introduce chirality into sulfone-containing molecules is a significant area of research. While specific examples detailing the asymmetric synthesis of chiral derivatives directly from this compound are not extensively documented, several modern synthetic strategies can be applied to achieve this goal, creating chirality either at the sulfur atom (if modified), at a carbon atom in a side chain, or by constructing atropisomers.

One prominent strategy involves the asymmetric hydrogenation of α,β-unsaturated sulfones . rsc.orgnih.gov This approach would first require the elaboration of this compound into a prochiral α,β-unsaturated sulfone. Subsequent hydrogenation using a chiral transition metal catalyst, often based on iridium, rhodium, or nickel, can then furnish the corresponding saturated chiral sulfone with high enantioselectivity. rsc.orgacs.org For instance, nickel-catalyzed asymmetric hydrogenation has been shown to be highly effective for producing a variety of chiral sulfones in high yields and with excellent enantiomeric excesses. rsc.org

Another powerful technique is transition-metal-catalyzed cross-coupling reactions . The bromine atom in this compound serves as a handle for such transformations. Palladium-catalyzed coupling reactions, for example, can be used to form unsymmetrical diaryl sulfones. nih.govorganic-chemistry.org To introduce chirality, asymmetric cross-coupling methods could be employed. A recent development involves a dual-catalysis strategy combining visible-light photocatalysis and nickel catalysis for the three-component asymmetric sulfonylalkenylation of alkenes, which allows for the creation of enantioenriched β-chiral sulfones. acs.org

The asymmetric oxidation of corresponding prochiral sulfides is a direct route to chiral sulfoxides, and further oxidation can yield sulfones. wiley-vch.deresearchgate.net While this method introduces chirality at the sulfur center, subsequent reactions could transfer this chirality to other parts of the molecule.

Furthermore, the asymmetric synthesis of sulfone-containing atropisomers has emerged as a novel approach. Atropisomers are stereoisomers arising from restricted rotation around a single bond. Catalytic asymmetric methods have been developed to construct these axially chiral molecules, which can be relevant for derivatives of this compound where the sulfonyl group contributes to sterically hindered rotation. snnu.edu.cn

Finally, the sulfone moiety itself can act as a directing group in asymmetric transformations . For instance, the sulfone group can direct the asymmetric transfer hydrogenation of ketones, providing a route to enantiomerically enriched alcohols that would otherwise be challenging to synthesize. nih.gov This strategy could be applied to ketone derivatives of this compound.

Table 2: Potential Strategies for Asymmetric Synthesis of Chiral Sulfone Derivatives

| Strategy | Description | Key Features | Potential Application to Target Compound |

| Asymmetric Hydrogenation | Reduction of a prochiral α,β-unsaturated sulfone using a chiral catalyst. rsc.orgnih.gov | High yields and enantioselectivities. rsc.org | Elaboration of the aryl bromide, followed by asymmetric hydrogenation. |

| Asymmetric Cross-Coupling | Coupling of the aryl bromide with a prochiral nucleophile or a three-component reaction. acs.orgnih.gov | Builds molecular complexity and chirality simultaneously. | Direct use of the bromo-substituent as a reactive handle. |

| Asymmetric Oxidation | Enantioselective oxidation of a corresponding sulfide (B99878) to a chiral sulfoxide. wiley-vch.deresearchgate.net | Direct introduction of chirality at the sulfur atom. | Synthesis of a sulfide precursor and subsequent asymmetric oxidation. |

| Atroposelective Synthesis | Construction of axially chiral biaryl systems. snnu.edu.cn | Creates a unique form of stereoisomerism. | Synthesis of sterically hindered biaryl derivatives. |

| Sulfone-Directed Asymmetric Reactions | Utilizing the sulfone group to direct a stereoselective reaction elsewhere in the molecule. nih.gov | The sulfone acts as an internal chiral auxiliary. | Introduction of a ketone and subsequent directed reduction. |

Advanced Characterization Methodologies for Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the detailed structural elucidation of 1-Bromo-4-(cyclopentylsulfonyl)benzene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy offer complementary information to confirm its atomic connectivity and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy would provide critical data.

In a hypothetical ¹H NMR spectrum, the aromatic protons would appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The proton on the carbon attached to the sulfonyl group would likely be the most downfield of this set due to the strong electron-withdrawing nature of the SO₂ group. The protons of the cyclopentyl group would appear in the upfield region. The methine proton (CH) alpha to the sulfonyl group would be the most downfield of the aliphatic signals, split into a multiplet by the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclopentyl ring would produce complex overlapping multiplets.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon atom of the benzene ring bonded to the bromine would be shifted to a characteristic range. The carbon atom bonded to the sulfonyl group would be significantly downfield. The remaining two aromatic carbons would also have distinct chemical shifts. Within the cyclopentyl group, the carbon atom directly attached to the sulfonyl group would be the most downfield, followed by the other carbons of the ring.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₁H₁₃BrO₂S. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by two mass units.

Fragmentation patterns observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely involve the loss of the cyclopentyl group, the sulfonyl group, or the bromine atom, leading to the formation of characteristic fragment ions that can be analyzed to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the sulfonyl group (SO₂). These typically appear as two distinct stretches in the regions of approximately 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the symmetric vibrations of the benzene ring and the C-S bond.

Electrochemical Characterization Techniques for Reaction Monitoring

Electrochemical techniques, such as cyclic voltammetry, could be employed to study the redox properties of this compound. While not primarily a structural elucidation tool, it can provide valuable information about the electronic nature of the molecule and can be used to monitor reactions involving changes in oxidation state. The electron-withdrawing sulfonyl group and the bromine atom would influence the reduction potential of the benzene ring. The electrochemical behavior could be compared to related aryl sulfones to understand the effect of the cyclopentyl and bromo substituents. This technique is particularly useful for monitoring the synthesis of such compounds, for example, in an electrochemical synthesis process or to follow its electrochemical degradation.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The retention time of the compound would be characteristic under specific conditions (flow rate, temperature, and mobile phase composition). A diode-array detector (DAD) or a UV detector could be used to monitor the elution, and the peak area would be proportional to the concentration, allowing for quantitative purity assessment. For MS-compatible applications, a volatile buffer like formic acid could be used in the mobile phase. nist.gov

Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable, could also be used, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Below is an interactive table summarizing the expected analytical data for this compound.

| Analytical Technique | Expected Observation |

| ¹H NMR | Aromatic protons (2H, d), Aromatic protons (2H, d), Cyclopentyl methine proton (1H, m), Cyclopentyl methylene protons (8H, m) |

| ¹³C NMR | Signals for 4 unique aromatic carbons and 3 unique cyclopentyl carbons. |

| Mass Spectrometry (HRMS) | Molecular ion peaks [M]⁺ and [M+2]⁺ with approximately 1:1 intensity ratio, confirming the presence of Bromine. |

| Infrared (IR) Spectroscopy | Strong S=O stretches (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹), Aromatic C-H and C=C stretches. |

| HPLC | A single major peak under optimized conditions, indicating high purity. |

Computational and Theoretical Studies on 1 Bromo 4 Cyclopentylsulfonyl Benzene

Quantum Chemical Calculations for Conformational Preferences

There are no specific published quantum chemical calculations detailing the conformational preferences of 1-bromo-4-(cyclopentylsulfonyl)benzene. Such studies would be crucial to understand the three-dimensional shapes the molecule is likely to adopt. By calculating the relative energies of different spatial arrangements (conformers), particularly concerning the rotation around the phenyl-sulfur and sulfur-cyclopentyl bonds, the most stable conformations could be identified.

Theoretical Studies of Reaction Mechanisms and Transition States

No theoretical studies on the reaction mechanisms and transition states involving this compound have been found in the surveyed literature. Theoretical chemistry can be a powerful tool to elucidate the pathways of chemical reactions, identifying the high-energy transition states that govern reaction rates. For instance, studies could explore nucleophilic aromatic substitution reactions at the bromine-bearing carbon or reactions involving the sulfonyl group.

Prediction of Reactivity and Selectivity Parameters

Specific predictions of reactivity and selectivity parameters for this compound are not available. Computational methods can be used to calculate various descriptors that predict how a molecule will react. These can include mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, and calculating frontier molecular orbital energies (HOMO and LUMO) to predict reactivity in different types of reactions.

Molecular Dynamics Simulations for Intermolecular Interactions

There is no available information from molecular dynamics simulations on the intermolecular interactions of this compound. These simulations could provide a dynamic picture of how molecules of this compound interact with each other in a condensed phase. This would be key to understanding its physical properties, such as its melting point, boiling point, and solubility, by analyzing the nature and strength of intermolecular forces like dipole-dipole interactions and van der Waals forces.

Applications and Research Utility in Advanced Chemical Synthesis and Materials Science

A Versatile Linchpin in Synthetic Chemistry

The strategic placement of a bromine atom and a cyclopentylsulfonyl group on the benzene (B151609) ring makes 1-bromo-4-(cyclopentylsulfonyl)benzene a highly valuable and versatile intermediate in organic synthesis. These two functional groups offer orthogonal reactivity, allowing for a stepwise and controlled construction of complex molecular frameworks.

A Precursor for Tailored Aromatic Compounds

The bromo-substituent on the aromatic ring of this compound serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of functional groups and structural motifs, making it an excellent precursor for the synthesis of highly functionalized aromatic compounds.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type | Potential Application |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biaryl sulfone | Liquid crystals, OLEDs |

| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Alkenylaryl sulfone | Pharmaceutical intermediates |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/Xantphos | N-Aryl sulfone | Agrochemicals, dyes |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynylaryl sulfone | Electronic materials |

This table presents hypothetical yet representative examples based on the well-established reactivity of bromo-aromatic compounds in palladium-catalyzed cross-coupling reactions.

The sulfonyl group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution in some cases, further expanding the range of possible transformations. This dual reactivity makes this compound a powerful tool for medicinal chemists and materials scientists to design and synthesize novel molecules with tailored properties.

A Foundational Component for Complex Organic Scaffolds

Beyond simple functionalization, this compound serves as a fundamental building block for the construction of more intricate and complex organic scaffolds. The ability to sequentially modify the bromo and sulfonyl functionalities allows for the assembly of polycyclic and sterically demanding structures that are often found in natural products and pharmacologically active compounds. For instance, the bromo group can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then participate in nucleophilic addition reactions to create new carbon-carbon bonds. The resulting intermediate can then undergo further transformations involving the sulfonyl group, leading to the construction of elaborate molecular architectures.

A Catalyst for Methodological Advancements in Organic Chemistry

The unique electronic and steric properties of this compound and related aryl sulfones have spurred the development of novel synthetic methodologies, particularly in the areas of C-S bond formation and the exploration of unique cycloaddition and rearrangement processes.

Driving Innovation in C-S Bond Formation

While the cyclopentylsulfonyl group is a key feature of the molecule, the development of new methods for the formation of carbon-sulfur (C-S) bonds is a significant area of research in organic chemistry. Aryl sulfones, in general, are important targets in medicinal and materials chemistry, and efficient methods for their synthesis are highly sought after. Research in this area, while not always directly employing this compound, contributes to a deeper understanding of the synthesis of such molecules. Modern methods focus on transition-metal-catalyzed cross-coupling reactions of aryl halides with sulfur-containing reagents, providing milder and more efficient alternatives to traditional methods. nanomaterchem.commdpi.comorganic-chemistry.orgrsc.org The knowledge gained from these studies is directly applicable to the synthesis and further functionalization of this compound.

Unlocking Novel Cycloaddition and Rearrangement Pathways

The electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent double or triple bonds, making them excellent partners in cycloaddition reactions. nih.govnih.govacs.orgacs.orglibretexts.org While specific studies on this compound in this context are not widely reported, the broader class of vinyl and acetylenic sulfones are known to participate in various cycloadditions, including Diels-Alder and 1,3-dipolar cycloadditions. nih.govnih.govacs.orgacs.org These reactions provide powerful tools for the construction of cyclic and heterocyclic systems.

Furthermore, rearrangement reactions involving aryl sulfones and related sulfonamides are a known class of transformations in organic synthesis. nih.govacs.orgacs.orgmorressier.com These reactions can lead to the formation of novel molecular skeletons and have been the subject of mechanistic and synthetic investigations. The presence of the cyclopentylsulfonyl group in this compound suggests its potential to participate in or influence such rearrangement processes, opening avenues for the discovery of new synthetic routes.

A Promising Candidate for Functional Materials Research

The inherent properties of the aryl sulfone moiety, such as thermal stability, chemical resistance, and specific electronic characteristics, make compounds like this compound attractive candidates for the development of advanced functional materials. The sulfonyl group can impart desirable properties such as high glass transition temperatures and amorphous morphologies in polymers. rsc.org

The bromo-substituent provides a convenient point for polymerization or for grafting onto other material surfaces. For example, through cross-coupling reactions, this compound can be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The strong dipole moment associated with the sulfonyl group can also lead to materials with interesting dielectric properties. While the exploration of this compound in functional materials is still an emerging area, the foundational knowledge of aryl sulfone chemistry suggests a promising future for this compound and its derivatives in materials science. rsc.orgresearchgate.netresearchgate.net

Role in the Synthesis of Organic Electronic Materials

The cyclopentylsulfonyl group is a key feature. As an electron-withdrawing group, it can be used to tune the electronic properties of a target molecule. In the context of organic electronics, this is crucial for controlling the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, incorporating such a group can lower the LUMO energy level, which is often a strategy for designing n-type or electron-transporting materials.

Hypothetically, this compound could be used to synthesize components of organic electronic devices, such as hole-transporting materials (HTMs) or electron-transporting materials (ETMs). The bulky cyclopentyl group might also influence the solid-state packing of the resulting materials, potentially leading to amorphous morphologies that can be beneficial for thin-film uniformity in devices.

Application in Specialty Chemical Development

In the realm of specialty chemicals, which includes pharmaceuticals, agrochemicals, and other high-value chemical products, this compound serves as a versatile building block. The bromo- and cyclopentylsulfonyl-substituted phenyl ring is a scaffold that can be elaborated into more complex molecular architectures.

For example, the bromine atom can be readily converted into other functional groups. It can be displaced via nucleophilic aromatic substitution or used in the formation of organometallic reagents like Grignard or organolithium species. These reagents can then be reacted with a wide range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

The cyclopentylsulfonyl moiety can impart specific physicochemical properties to a target molecule, such as increased metabolic stability or altered lipophilicity, which are important considerations in the design of bioactive compounds. The sulfonyl group itself can act as a hydrogen bond acceptor, influencing the binding of a molecule to a biological target.

While specific examples of commercial specialty chemicals derived from this compound are not prominent in the literature, its structural motifs are found in various classes of compounds with demonstrated utility. The development of novel synthetic routes utilizing this compound could lead to the discovery of new specialty chemicals with unique properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.